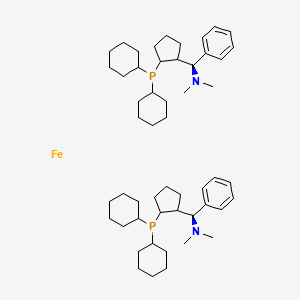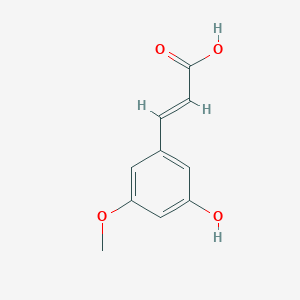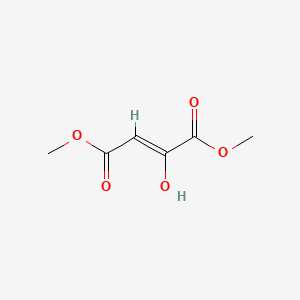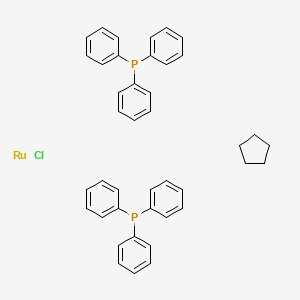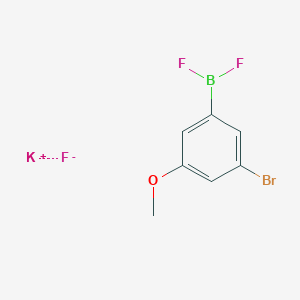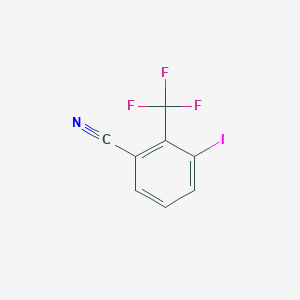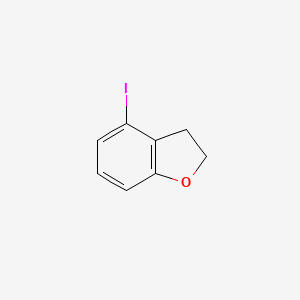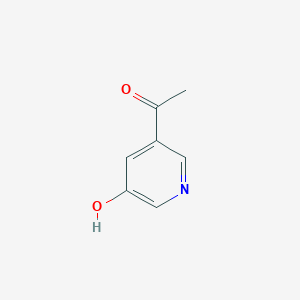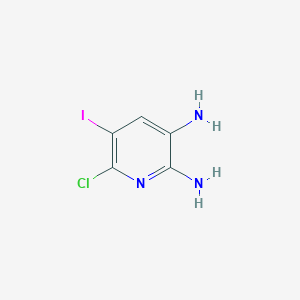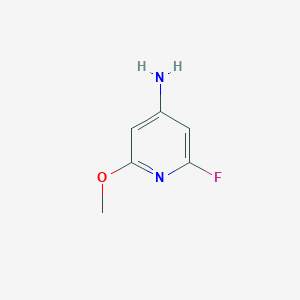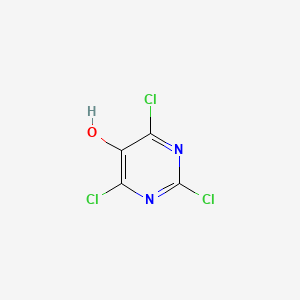
2,4,6-Trichloropyrimidin-5-ol
Overview
Description
2,4,6-Trichloropyrimidin-5-ol is a chemical compound with the molecular formula C4HCl3N2O and a molecular weight of 199.42 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are widely recognized for their significant roles in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidin-5-ol typically involves the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction is carried out under reflux conditions, and the product is obtained after purification . Another method involves the use of dimethyl chloromalonate and formamidine acetate in a two-step process, yielding the desired compound with an overall yield of 64% .
Industrial Production Methods: For industrial production, the method involving barbituric acid and phosphorus oxychloride is preferred due to its higher yield and cost-effectiveness. The reaction is optimized to reduce pollution and improve the purity of the final product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trichloropyrimidin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alkoxides are commonly used.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.
Major Products Formed: The major products formed from nucleophilic substitution reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,4,6-Trichloropyrimidin-5-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,4,6-Trichloropyrimidin-5-ol and its derivatives involves interactions with various molecular targets and pathways. For instance, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell division . This inhibition can lead to the suppression of tumor growth and the treatment of certain cancers. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
2,4,6-Trichloropyrimidine: Similar in structure but lacks the hydroxyl group at the 5-position, making it less reactive in certain nucleophilic substitution reactions.
4,5,6-Trichloropyrimidine-2-carbonitrile: Contains a cyano group at the 2-position, which significantly alters its chemical properties and reactivity.
2,4-Dichloropyrimidine: Lacks one chlorine atom compared to 2,4,6-Trichloropyrimidin-5-ol, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the 5-position, which enhances its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
2,4,6-trichloropyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O/c5-2-1(10)3(6)9-4(7)8-2/h10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVHQCVEMESTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-4-[(1E,3E,5E,7E)-3,7-dimethyldeca-1,3,5,7,9-pentaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B8053606.png)
![4-[(4-Cyanophenyl)-(4-methylphenyl)methyl]benzonitrile](/img/structure/B8053613.png)
![2-[[4-[4-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8053618.png)
